molecular formula C10H6O4 B7965537 7-Formyl-1-benzofuran-2-carboxylic acid

7-Formyl-1-benzofuran-2-carboxylic acid

Cat. No.: B7965537
M. Wt: 190.15 g/mol
InChI Key: QHNMKCIHIVCQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-formyl-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including formylation and carboxylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents, catalysts, and solvents is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Formyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: 7-Carboxy-1-benzofuran-2-carboxylic acid.

    Reduction: 7-Hydroxymethyl-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

7-Formyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-formyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Its biological activities are often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress-related pathways.

Comparison with Similar Compounds

    Benzofuran: The parent compound, lacking the formyl and carboxylic acid groups.

    7-Hydroxy-1-benzofuran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a formyl group.

    7-Methoxy-1-benzofuran-2-carboxylic acid: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness: 7-Formyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

7-formyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNMKCIHIVCQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.